molecular formula C13H12N6OS2 B269995 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B269995
M. Wt: 332.4 g/mol
InChI Key: QJOBDTJFZXYWBI-UHFFFAOYSA-N
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Description

2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, also known as TAT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has also been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways. Additionally, 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been found to activate the AMP-activated protein kinase pathway, which plays a role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the immune response, and the improvement of cognitive function. 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has also been found to reduce inflammation and oxidative stress, which are involved in various diseases.

Advantages and Limitations for Lab Experiments

2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and modulate the immune response. However, 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide also has some limitations, including its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the study of 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the exploration of its mechanism of action. Additionally, the potential toxicity of 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide needs to be further studied to ensure its safety for use in humans.
Conclusion:
In conclusion, 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a promising chemical compound that has potential applications in various fields of scientific research. Its complex synthesis method and potential toxicity need to be further studied, but its ability to inhibit cancer cell growth, modulate the immune response, and improve cognitive function make it a promising candidate for future research.

Synthesis Methods

The synthesis of 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 1H-tetrazole-5-thiol, followed by the reaction of the resulting product with 2-bromoacetic acid and 2-aminothiazole. The final product is obtained through purification and isolation processes. The synthesis of 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, 2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been found to modulate the immune response and reduce inflammation.

properties

Product Name

2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C13H12N6OS2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H12N6OS2/c1-9-2-4-10(5-3-9)19-13(16-17-18-19)22-8-11(20)15-12-14-6-7-21-12/h2-7H,8H2,1H3,(H,14,15,20)

InChI Key

QJOBDTJFZXYWBI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3

Origin of Product

United States

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